molecular formula C24H29NO5 B557330 Fmoc-N-Me-Thr(tBu)-OH CAS No. 117106-20-4

Fmoc-N-Me-Thr(tBu)-OH

Cat. No. B557330
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Automated Fmoc-based Synthesis of Bio-inspired Peptide Crypto-thioesters

  • Summary of Application : This research presents a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field .
  • Methods of Application : A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterication device based on an amide-to-thioester N fi rearrangement was developed, and the resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
  • Results or Outcomes : The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .

2. Greening Fmoc/tBu Solid-phase Peptide Synthesis

  • Summary of Application : The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of peptides in both research and industrial settings. This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
  • Methods of Application : Hazardous solvents, mainly DMF, NMP, and CH2Cl2, are currently being used for the chemical reactions and also for the washings. In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) .
  • Results or Outcomes : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .

Safety And Hazards

The safety and hazards information for “Fmoc-N-Me-Thr(tBu)-OH” is not detailed in the search results.


Future Directions

The future directions for “Fmoc-N-Me-Thr(tBu)-OH” are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426643
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-N-Me-Thr(tBu)-OH

CAS RN

117106-20-4
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 4
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-N-Me-Thr(tBu)-OH

Citations

For This Compound
11
Citations
T Román, G Acosta, C Cárdenas, BG de la Torre… - Methods and …, 2023 - mdpi.com
One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence. However, …
Number of citations: 0 www.mdpi.com
GA Sable, J Park, H Kim, SJ Lim… - European Journal of …, 2015 - Wiley Online Library
The solid‐phase total synthesis of the proposed structure of cyclic depsipeptide coibamide A and its derivative O‐desmethyl coibamide A is reported. In this study, we demonstrate the …
G Yao, Z Pan, C Wu, W Wang, L Fang… - Journal of the American …, 2015 - ACS Publications
Coibamide A is a highly potent antiproliferative cyclodepsipeptide originally isolated from a Panamanian marine cyanobacterium. Herein we report an efficient solid-phase strategy for …
Number of citations: 49 pubs.acs.org
G Chenchen, W Tiantian, LI Xiang, W Xiaoyan… - 药学实践与 …, 2022 - yxsj.smmu.edu.cn
Objective To synthesize the natural cyclopeptide auyuittuqamide A by Fmoc-based solid phase linear synthesis and liquid phase cyclization. Methods Using 2-chlorotriphenylmethyl …
Number of citations: 0 yxsj.smmu.edu.cn
QG Dong, Y Zhang, MS Wang, J Feng, HH Zhang… - Amino Acids, 2012 - Springer
The deuterohemin-peptide conjugate, DhHP-6 (Dh-β-AHTVEK-NH 2 ), is a microperoxidase mimetic, which has demonstrated substantial benefits in vivo as a scavenger of reactive …
Number of citations: 39 link.springer.com
N Szałaj, L Lu, A Benediktsdottir, E Zamaratski… - European Journal of …, 2018 - Elsevier
Type I signal peptidase, with its vital role in bacterial viability, is a promising but underexploited antibacterial drug target. In the light of steadily increasing rates of antimicrobial resistance…
Number of citations: 14 www.sciencedirect.com
R Reher, T Kühl, S Annala, T Benkel… - …, 2018 - Wiley Online Library
Direct targeting of intracellular Gα subunits of G protein‐coupled receptors by chemical tools is a challenging task in current pharmacological studies and in the development of novel …
M Chen - 2016 - bonndoc.ulb.uni-bonn.de
To seek the best solvent in which the peptide can dissolve is usually a serious challenge in peptide chemical synthesis. Ionic liquids, which are liquid below 100 C, or even at room …
Number of citations: 3 bonndoc.ulb.uni-bonn.de
H Sun, D Chen, S Zhan, W Wu, H Xu… - Journal of Medicinal …, 2020 - ACS Publications
Blockade of immune checkpoint PD-1/PD-L1 facilitates the rescue of immune escapes of tumor cells. Though various monoclonal antibodies have been approved for clinical therapy, …
Number of citations: 12 pubs.acs.org
R Reher - 2018 - core.ac.uk
Ardisia, formerly the largest genus in the family Myrsinaceae contains approximately 500 species and was included in the expanded family of Primulaceae with the implementation of …
Number of citations: 3 core.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.